molecular formula C16H16Cl2N8O B6534184 N-(3,4-dichlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058205-80-3

N-(3,4-dichlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No. B6534184
CAS RN: 1058205-80-3
M. Wt: 407.3 g/mol
InChI Key: BMQBZILDUWCURF-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide” is a compound that features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves a one-pot multicomponent reaction of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound is confirmed using spectroscopic methods . The IR and NMR spectra of the produced compounds were compatible with the predicted structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are confirmed using spectroscopic methods . Its freezing point and boiling point are 335.65K and 643.73K. Its density and refractive index at 25 ° C are 1.2949g/cm 3 and 1.6400 .

Scientific Research Applications

Cancer Therapy

This compound has been found to be closely associated with the occurrence and development of various malignancies . It has been validated as a promising therapeutic target for cancer therapy . In particular, it has been used as a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein that is closely associated with the development of various cancers .

Anti-Breast Cancer Agent

The compound has been evaluated in vitro as an anti-breast cancer agent . The study involved the calculation of molecular descriptors which describe the microbial activities of the studied compounds . The compound showed promising results in the prediction of experimental inhibition concentration (IC50) using multiple linear regression (MLR) and artificial neural network (ANN) models .

Neuroprotective/ Anti-Neuroinflammatory Agent

The compound has been developed as a neuroprotective/anti-neuroinflammatory agent to treat neurodegenerative diseases . These synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .

Anticancer Activity Against HCT-116, MCF-6 Cell Lines

The compound has been reported for moderate anticancer activity against HCT-116, MCF-6 cell lines at 100 μM concentration . It has also been reported for 5-lipoxygenase inhibition activities .

Potent Anticancer Activity Against C6 Rat and U87 Human Glioma Cell Lines

The compound has been reported for its potent anticancer activity against C6 rat and U87 human glioma cell lines at 10 μM concentration .

c-Met Inhibition or GABA A Modulating Activity

Recent applications detail the use of these heterocycles in medicinal chemistry for c-Met inhibition or GABA A modulating activity .

Future Directions

The future directions of research on this compound could involve further investigations into its potential as a novel CDK2 inhibitor . Additionally, more studies could be conducted to explore its potential anti-proliferation effect .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N8O/c1-24-14-13(22-23-24)15(20-9-19-14)25-4-6-26(7-5-25)16(27)21-10-2-3-11(17)12(18)8-10/h2-3,8-9H,4-7H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQBZILDUWCURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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